molecular formula C16H17Cl4NO2 B4098216 2-[[5-Chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

2-[[5-Chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

Cat. No.: B4098216
M. Wt: 397.1 g/mol
InChI Key: BQXCTFGUZSQSIZ-UHFFFAOYSA-N
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Description

2-[[5-Chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is a chemical compound with a complex structure that includes multiple chlorine atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-Chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride typically involves multiple steps, including the introduction of chlorine atoms and the formation of the phenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize efficiency. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-[[5-Chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like sodium hydroxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium hydroxide, hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

2-[[5-Chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[[5-Chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated phenyl derivatives and compounds with similar structural features. Examples include:

    2,4-Dichlorophenoxyacetic acid: A herbicide with a similar chlorinated phenyl structure.

    Chloramphenicol: An antibiotic with a chlorinated phenyl group.

Uniqueness

What sets 2-[[5-Chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride apart is its specific combination of functional groups and its potential applications across multiple fields. Its unique structure allows for diverse chemical reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[5-chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl3NO2.ClH/c17-13-3-4-16(12(7-13)9-20-5-6-21)22-10-11-1-2-14(18)8-15(11)19;/h1-4,7-8,20-21H,5-6,9-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXCTFGUZSQSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Cl)CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[5-Chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
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2-[[5-Chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
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2-[[5-Chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
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2-[[5-Chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Reactant of Route 5
2-[[5-Chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Reactant of Route 6
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2-[[5-Chloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride

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